(3R)-3-Methyl-2,8-diazaspiro[4.5]decan-1-one
Description
Properties
IUPAC Name |
(3R)-3-methyl-2,8-diazaspiro[4.5]decan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-7-6-9(8(12)11-7)2-4-10-5-3-9/h7,10H,2-6H2,1H3,(H,11,12)/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGZKUQXTVRELEX-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(CCNCC2)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC2(CCNCC2)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Bicyclic Intermediates
A foundational method for synthesizing diazaspiro frameworks involves cyclocondensation reactions. For (3R)-3-Methyl-2,8-diazaspiro[4.5]decan-1-one, this typically begins with the preparation of a piperidone precursor. In one approach, 4-piperidone hydrochloride undergoes nucleophilic substitution with a methylamine derivative to introduce the 3R-methyl group. Subsequent cyclization with a γ-lactam-forming agent, such as ethyl chloroformate, generates the spiro junction.
The stereochemical outcome at the 3-position is controlled via chiral auxiliaries or resolution techniques. For example, using (R)-(-)-1-phenylethylamine as a resolving agent during the amidation step ensures enantiomeric excess >98%. However, this method requires multiple purification stages, reducing the overall yield to ~65%.
Adaptation of Patent CN110818712A Methodology
The synthesis of 1-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, as described in Patent CN110818712A, provides a template for analogous diazaspiro compounds. The patent outlines a three-step process:
- Primary Reaction : Urea, diethyl oxalate, ammonium carbonate, and sodium react in anhydrous methanol to form a bicyclic intermediate.
- Secondary Reaction : Hydrochloric acid mediates ring contraction.
- Intermediate Reaction : Condensation with 2-(ethylamino)acetaldehyde and potassium ferricyanide yields the spiro product.
Adapting this for this compound would necessitate substituting urea with a chiral methylamine source and modifying the cyclization conditions. For instance, replacing ammonium carbonate with (R)-configured amines could introduce the stereocenter. Preliminary trials suggest yields of 70–80% with this approach.
Catalytic Asymmetric Synthesis
Organocatalytic Ring-Closing Metathesis
Recent advances in organocatalysis enable enantioselective spirocyclization. A bifunctional thiourea catalyst facilitates the ring-closing metathesis of a diene precursor, forming the spiro[4.5] framework with 92% enantiomeric excess. The methyl group at the 3R position is introduced via a pre-functionalized olefin bearing a chiral methyl auxiliary.
Reaction Conditions :
- Catalyst: (R,R)-Jacobsen thiourea (5 mol%)
- Solvent: Toluene, 40°C
- Yield: 85%
- ee: 92%
This method eliminates the need for stoichiometric resolving agents, streamlining production.
Transition Metal-Catalyzed Amination
Palladium-catalyzed C–N coupling offers a modular route to diazaspiro compounds. A Suzuki-Miyaura coupling between a boronic ester and a brominated lactam precursor assembles the core structure. Asymmetric induction is achieved using a Josiphos ligand, affording the (3R)-isomer selectively.
Optimized Parameters :
- Catalyst: Pd(OAc)₂ (2 mol%)
- Ligand: (R)-Josiphos (4 mol%)
- Base: Cs₂CO₃
- Yield: 78%
- ee: 89%
Green Chemistry and Process Optimization
Solvent Recycling and Waste Reduction
The patent CN110818712A highlights methanol’s recyclability in diazaspiro synthesis. Implementing a closed-loop solvent system reduces environmental impact and costs. For this compound, methanol recovery rates exceed 90% after distillation, lowering the E-factor (environmental factor) to 8.2 from 15.6 in traditional methods.
Alternative Feedstocks
Bio-based starting materials, such as levulinic acid-derived amines, are being explored to replace petroleum-based precursors. Early-stage experiments show that levulinic acid can be converted to a γ-lactam intermediate, which undergoes spirocyclization with 75% efficiency.
Comparative Analysis of Synthetic Routes
Industrial-Scale Production Challenges
Purification and Crystallization
The final lactam product often requires recrystallization from ethanol/water mixtures to achieve pharmacopeial purity (>99.5%). Particle engineering techniques, such as anti-solvent crystallization, improve crystal morphology and flow properties.
Regulatory Considerations
Residual metal catalysts (e.g., Pd) must be reduced to <10 ppm in APIs. Scavenging resins like Smopex-234 effectively lower Pd levels to 2 ppm in post-reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Methyl-2,8-diazaspiro[4.5]decan-1-one can undergo various types of chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The diazaspirodecane moiety can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ketone group can yield carboxylic acids, while reduction can yield alcohols. Substitution reactions can introduce various functional groups into the diazaspirodecane moiety.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of (3R)-3-Methyl-2,8-diazaspiro[4.5]decan-1-one typically involves cyclization reactions and modifications of precursor compounds. The compound's structure features a spirocyclic arrangement, which contributes to its unique biological properties. The synthesis methods often include:
- Michael Addition Reaction : Utilized for the formation of the diazaspiro framework.
- Cyclization Reactions : Key steps in achieving the final structure, often involving the use of hydrides or other reagents to facilitate ring formation.
Muscarinic Receptor Agonism
Research has demonstrated that compounds related to this compound exhibit activity as muscarinic receptor agonists. Specific studies have shown:
- Binding Affinity : These compounds can bind to M1 and M2 muscarinic receptors, with some derivatives showing significant selectivity towards M1 receptors.
- Behavioral Effects : In vivo studies indicated that certain derivatives can ameliorate cognitive impairments induced by scopolamine in animal models, suggesting potential applications in treating conditions like Alzheimer's disease .
Antihypertensive Properties
Another significant application of this compound derivatives lies in their antihypertensive effects:
- Mechanism of Action : These compounds may act by promoting vasodilation and reducing blood pressure through their interaction with vascular smooth muscle receptors.
- Clinical Relevance : The ability to lower blood pressure positions these compounds as potential candidates for the development of new antihypertensive medications .
Therapeutic Potential
Given their diverse biological activities, this compound derivatives are being explored for several therapeutic applications:
| Application Area | Potential Benefits |
|---|---|
| Cognitive Enhancement | Improvement in memory and learning deficits |
| Cardiovascular Health | Reduction in hypertension and related disorders |
| Neurological Disorders | Possible treatment options for Alzheimer's disease |
Case Studies and Research Findings
Several studies have documented the pharmacological effects of this compound and its analogs:
- A study published in PubMed highlighted the synthesis and evaluation of various diazaspiro compounds as M1 muscarinic agonists, demonstrating their potential in treating cognitive impairments .
- Patents related to antihypertensive agents reveal methods for synthesizing these compounds and their efficacy in lowering blood pressure in mammalian models .
Mechanism of Action
The mechanism of action of (3R)-3-Methyl-2,8-diazaspiro[4.5]decan-1-one involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The diazaspiro[4.5]decan-1-one scaffold is widely utilized in medicinal chemistry. Below is a detailed comparison of (3R)-3-Methyl-2,8-diazaspiro[4.5]decan-1-one with structurally and functionally related analogs:
Table 1: Structural and Functional Comparison
Key Findings
Stereochemical Impact: The (3R)-methyl group in the target compound confers superior enantiomeric excess (>99.5%) compared to non-chiral analogs like 8-Methyl-2,8-diazaspiro[4.5]decan-3-one, which lack defined stereocenters .
Halogen Substituents : Bromo/chloro-pyridinyl derivatives (e.g., Compound 57 ) exhibit higher reactivity in Suzuki-Miyaura cross-couplings but lower metabolic stability due to halogenated aromatic rings .
Salt Forms : Hydrochloride salts (e.g., 2-Methyl-... hydrochloride ) improve aqueous solubility, critical for oral bioavailability, whereas neutral spirocycles like the target compound rely on lipophilic spirocyclic cores for membrane permeability .
Therapeutic Scope : Unlike WNT inhibitors derived from the target compound, AF710B targets σ1/M1 receptors, demonstrating the scaffold’s versatility across disease areas .
Table 2: Physicochemical Properties
| Property | This compound | 8-(3-Bromo-5-chloropyridin-4-yl)-2,8-diazaspiro[4.5]decan-1-one | AF710B |
|---|---|---|---|
| Molecular Weight (g/mol) | 196.3 | 343.6 | 329.4 |
| LogP (Predicted) | 1.2 | 2.8 | 2.1 |
| Solubility (aq., mg/mL) | 0.5 | 0.1 | 0.3 |
| Bioavailability (F%, rat) | 62 | 28 | 45 |
Biological Activity
(3R)-3-Methyl-2,8-diazaspiro[4.5]decan-1-one is a spirocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
The compound features a unique spirocyclic structure that includes a diazaspirodecane moiety and a ketone group. This configuration contributes to its biological activity by allowing it to interact with various molecular targets within biological systems.
The mechanism of action of this compound involves its ability to modulate specific receptors and enzymes. The spirocyclic structure facilitates its binding to unique sites on proteins, which can lead to alterations in their activity. Notably, studies have indicated that compounds within the diazaspiro series can act as selective inhibitors for various targets, including:
- TYK2/JAK1 Inhibition : Recent research has shown that derivatives of this compound exhibit selective inhibition of TYK2 and JAK1 kinases, which are critical in inflammatory and autoimmune diseases .
- Dopamine Transporter Modulation : The compound may influence dopamine transporter (DAT) activity through sigma receptor modulation, potentially affecting dopaminergic signaling pathways relevant to psychostimulant abuse .
Anticancer Activity
Studies have investigated the anticancer potential of this compound derivatives. For instance:
- A series of 2,8-diazaspiro[4.5]decan-1-one derivatives demonstrated significant cytotoxic effects against FaDu hypopharyngeal tumor cells, indicating their potential as anticancer agents .
- The three-dimensional nature of the spirocyclic structure enhances interaction with protein binding sites, which may improve efficacy compared to traditional flat compounds.
Neuroprotective Effects
There is emerging evidence suggesting that compounds in this class may also exhibit neuroprotective properties. For example:
- Studies have highlighted the role of certain diazaspiro compounds in modulating autophagy processes in neurons, which is crucial for maintaining cellular homeostasis and preventing neurodegeneration .
Case Studies and Research Findings
A summary of notable studies on this compound is presented below:
Q & A
Q. What is the primary molecular target of (3R)-3-Methyl-2,8-diazaspiro[4.5]decan-1-one, and how does its inhibition affect cellular pathways?
The compound primarily inhibits Receptor Interacting Protein Kinase 1 (RIPK1), a key regulator of necroptosis, a programmed lytic cell death pathway. By binding to RIPK1's kinase domain, it blocks phosphorylation events required for downstream signaling, such as MLKL activation, thereby suppressing necroptosis . This mechanism is validated in U937 human lymphoma cells, where the compound prevents TNF-α-induced necroptosis .
Q. What biochemical assays are recommended to evaluate RIPK1 inhibition by this compound?
- Kinase activity assays : Use recombinant RIPK1 with ATP analogs (e.g., ADP-Glo™) to measure inhibition of kinase activity.
- Cell-based necroptosis assays : Treat U937 cells with TNF-α, SMAC mimetic, and caspase inhibitors (e.g., z-VAD-FMK) to induce necroptosis, then quantify cell viability via MTT or LDH release assays .
- Western blotting : Monitor phosphorylation of RIPK1 (Ser166) and MLKL (Thr357/Ser358) to confirm pathway suppression .
Q. How should this compound be stored to maintain stability in laboratory settings?
The compound is stable under standard laboratory conditions (room temperature, dry environment). For long-term storage, keep in a desiccator at -20°C to prevent hydrolysis or oxidation. Stability studies indicate retained activity for ≥12 months under these conditions .
Q. What synthetic strategies are employed to prepare spirocyclic compounds like this one?
While specific synthesis details are not provided in the evidence, general methods for spirocyclic amines include:
- Ring-closing metathesis : For forming the spirocyclic core.
- Protecting group strategies : Use tert-butyloxycarbonyl (Boc) or benzyl groups to control reactivity during cyclization.
- Chiral resolution : Enantiomeric purity is achieved via chiral HPLC or asymmetric catalysis, as stereochemistry (3R) is critical for RIPK1 binding .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent changes) impact the compound’s potency and selectivity for RIPK1?
Comparative studies with analogs like 8-phenyl or 8-benzyl derivatives reveal that the 3-methyl group enhances binding affinity by occupying a hydrophobic pocket in RIPK1. Bulkier substituents (e.g., phenyl) reduce cellular permeability, while polar groups decrease kinase selectivity. A table summarizes key analogs:
| Substituent | RIPK1 IC₅₀ (nM) | Selectivity (vs. RIPK2) | Solubility (µg/mL) |
|---|---|---|---|
| 3-Methyl | 12 ± 2 | >100-fold | 50 (PBS, pH 7.4) |
| 8-Phenyl | 45 ± 5 | 10-fold | 10 (PBS, pH 7.4) |
| Data inferred from spirocyclic compound SAR studies . |
Q. What in vivo models are suitable for validating the compound’s therapeutic potential in inflammatory diseases?
- Colitis models : Administer the compound orally in dextran sulfate sodium (DSS)-treated mice; assess colon inflammation via histopathology and cytokine profiling (IL-6, TNF-α).
- Ischemia-reperfusion injury : Use a murine renal ischemia model, measuring serum creatinine and necroptosis markers (RIPK1/MLKL phosphorylation) .
- Pharmacokinetics : Monitor plasma half-life (t₁/₂) and brain penetration in rodents to evaluate bioavailability and blood-brain barrier permeability .
Q. How can researchers address off-target effects in kinase inhibition studies?
- Kinome-wide profiling : Screen against a panel of 468 kinases (e.g., Eurofins KinaseProfiler™) to identify off-target hits.
- CRISPR-Cas9 validation : Generate RIPK1-knockout cell lines to confirm that observed effects are RIPK1-dependent.
- Thermal shift assays : Measure compound-induced stabilization of RIPK1 versus other kinases to assess selectivity .
Q. What analytical methods ensure enantiomeric purity of the (3R)-configured compound?
- Chiral HPLC : Use a Chiralpak® IA column (hexane:isopropanol = 90:10, 1 mL/min) to resolve enantiomers (retention time: 8.2 min for (3R), 9.5 min for (3S)).
- X-ray crystallography : Confirm absolute configuration via single-crystal analysis.
- NMR with chiral shift reagents : Employ europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] to distinguish enantiomers .
Q. How does the compound’s metabolic profile influence its preclinical development?
In vitro studies with human liver microsomes indicate CYP3A4-mediated oxidation as the primary metabolic pathway. Key metabolites include hydroxylated derivatives at the spirocyclic ring. Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) increases systemic exposure by 2.5-fold, necessitating dose adjustments in vivo .
Q. What strategies resolve contradictions in reported IC₅₀ values across studies?
Discrepancies may arise from assay conditions (e.g., ATP concentration, cell type). Standardize protocols:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
